N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide
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Overview
Description
“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide” is a chemical compound with the CAS Number: 1119450-30-4 and a molecular weight of 303.45 . The IUPAC name for this compound is N-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-3-(4-morpholinyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound has a molecular weight of 303.45 . Further physical and chemical properties are not available in the current resources.Scientific Research Applications
Dopamine Agonist Properties
Research has explored tetrahydroquinoline derivatives for their potential as dopamine agonists. A study on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines investigated their ability to act like dopamine in dilating the renal artery. The findings suggest the importance of the N-methyl derivative, which showed comparable potency to certain antidepressant agents, indicating the significance of the tetrahydroquinoline structure in dopamine-like activity (Jacob et al., 1981).
Synthesis and Cyclization Reactions
Tetrahydroquinoline derivatives have been synthesized through various cyclization reactions, demonstrating their versatility in chemical synthesis. One study detailed the Dieckmann cyclisation of amino-acid derivatives to produce tetrahydro-1-benzazepin-5-ones and tetrahydroquinolin-4-ones, highlighting the synthetic routes to these structures and their potential applications in developing new chemical entities (Proctor et al., 1972).
Domino Reactions in Aqueous Media
The efficiency of domino reactions involving tetrahydroquinoline derivatives in water has been studied, showcasing a method to synthesize various tetrahydroquinoline derivatives efficiently. Such studies underscore the compound's role in facilitating the synthesis of natural product analogues and potentially bioactive molecules (Zhang & Li, 2002).
Antibacterial Activity
Research on the antibacterial properties of tetrahydroquinoline derivatives, such as the synthesis and evaluation of pyranoquinoline derivatives, indicates these compounds' relevance in developing new antimicrobial agents. This area of study may offer insights into the potential antibacterial applications of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide (Asghari et al., 2014).
Fluorescent Zinc Sensors
Tetrahydroquinoline derivatives have also been utilized in developing fluorescent zinc sensors, demonstrating the compound's utility in bioimaging and analytical chemistry. Such applications highlight the potential for this compound in similar fields (Mikata et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-5-16(19)17-10-9-13-7-8-15-14(12-13)6-4-11-18(15)2/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWUWWSXNHMWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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